molecular formula C11H13BrO B1291910 1-(4-Bromophenyl)cyclopentan-1-ol CAS No. 865204-03-1

1-(4-Bromophenyl)cyclopentan-1-ol

Cat. No. B1291910
CAS RN: 865204-03-1
M. Wt: 241.12 g/mol
InChI Key: KXEZRQJDHKLSHF-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)cyclopentan-1-ol” is a chemical compound with the molecular formula C11H13BrO and a molecular weight of 241.12 . It belongs to the family of cyclopentenols.


Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)cyclopentan-1-ol” includes a cyclopentanol ring attached to a bromophenyl group . The InChI code for this compound is InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 .

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)cyclopentan-1-ol: is a valuable building block in organic synthesis. Its bromophenyl group makes it a versatile precursor for various organic reactions, including cross-coupling reactions like Suzuki and Stille couplings, which are pivotal for constructing complex organic molecules. The compound’s alcohol functionality allows for further derivatization into esters, ethers, and amines, expanding its utility in synthesizing pharmaceuticals, agrochemicals, and polymers .

Pharmacology

In pharmacology, 1-(4-Bromophenyl)cyclopentan-1-ol serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in molecules with potential therapeutic effects, such as anti-inflammatory, analgesic, and antipyretic properties. Researchers utilize this compound to develop new drugs with improved efficacy and reduced side effects .

Material Science

The compound’s role in material science is emerging, particularly in the development of organic electronic materials. Its bromine atom can be used to introduce other functional groups that alter the electronic properties of materials, making it a candidate for creating novel semiconductors, conductive polymers, and photovoltaic cells .

Analytical Chemistry

1-(4-Bromophenyl)cyclopentan-1-ol: is used as a standard in analytical chemistry for method development and calibration. Techniques like NMR, HPLC, LC-MS, and UPLC employ this compound to optimize analytical parameters, ensuring accurate and precise measurement of related substances in complex mixtures .

Biochemistry

In biochemistry, this compound is studied for its interaction with biological macromolecules. It can be used as a probe to understand the binding sites and conformational changes in proteins and enzymes. This knowledge is crucial for designing inhibitors or activators that can modulate biochemical pathways .

Environmental Science

Environmental scientists are interested in 1-(4-Bromophenyl)cyclopentan-1-ol due to its potential as a tracer for studying environmental processes. Its stability and detectability in various matrices make it suitable for monitoring the fate and transport of organic contaminants in the environment .

properties

IUPAC Name

1-(4-bromophenyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEZRQJDHKLSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)cyclopentan-1-ol

Synthesis routes and methods I

Procedure details

The title compound was synthesized in analogy to 1-(4-bromo-phenyl)-cyclobutanol (described in example S97) using 3 g of 1,4-dibromobenzene (12.7 mmol), 7.95 ml of a 1.6 molar solution of n-BuLi in hexane (12.7 mmol) and 1.24 ml of cyclopentanone (14.0 mmol). The isolated residue was purified by flash column chromatography (1:4 diethyl ether/pentane) to give 1.2 g of 1-(4-bromo-phenyl)-cyclopentanol (39%) as a colorless liquid.
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Synthesis routes and methods II

Procedure details

To a cold (−78° C.) solution of 1,4-dibromobenzene (33 g, 139.8 mmol) in tetrahydrofuran (200 mL) was added n-butyllithium (59.0 mL, 146.8 mmol, 2.49 M in hexane) dropwise. The viscous solution was stirred at −78° C. for 45 min, and cyclopentanone (13.6 mL, 153.8 mmol) was then added dropwise over 30 min. The resulting solution was stirred at −78° C. for 1 h and was then quenched by the addition of 0.5M HCl (200 mL) and ethyl acetate (200 mL). The layers were separated, and the organics were washed with water (1×100 mL), brine (1×100 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on SiO2 gel, eluting with 5% ethyl acetate in hexane to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.71-1.76 (m, 2H), 1.78-1.88 (m, 6H), 4.85 (s, 1H), 7.39-7.43 (m, 2H), 7.44-7.49 (m, 2H).
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